1-(3,4-Dimethoxyphenyl)butan-1-ol
Overview
Description
1-(3,4-Dimethoxyphenyl)butan-1-ol is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a 3,4-dimethoxyphenyl ring
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that interact with lignin peroxidase (lip), an enzyme crucial for degrading aromatic hydrocarbons .
Mode of Action
The compound’s interaction with its targets involves several non-enzymatic reactions. In a reaction mechanism involving LiP, the enzyme catalyzes the C–C cleavage of a propenyl side chain . This process includes radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the degradation of aromatic hydrocarbons .
Pharmacokinetics
Its physical and chemical properties, such as a density of 1043g/cm3, a boiling point of 3163ºC at 760 mmHg, and a flashpoint of 1451ºC, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its interaction with lip, it may contribute to the degradation of aromatic hydrocarbons .
Biochemical Analysis
Biochemical Properties
1-(3,4-Dimethoxyphenyl)butan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its metabolism and subsequent biochemical transformations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In melanoma cells, for example, it has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin synthesis . This compound also influences cell signaling pathways, such as the ERK and p38 pathways, which are crucial for cell proliferation and differentiation . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time. For example, prolonged exposure to this compound can lead to sustained activation of certain signaling pathways, resulting in long-term changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced melanogenesis and improved oxidative stress responses . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and function, as well as its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, further modulating cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . For instance, it may be transported across cell membranes by specific carrier proteins, ensuring its efficient delivery to intracellular targets .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules and facilitate its involvement in localized biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a Grignard reagent, such as propylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)butan-1-one.
Reduction: 1-(3,4-Dimethoxyphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)butan-1-ol can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)propan-1-ol: This compound has a shorter carbon chain but similar functional groups.
1-(3,4-Dimethoxyphenyl)butan-1-one: This is the oxidized form of this compound.
1-(3,4-Dimethoxyphenyl)butane: This is the reduced form of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASWWHFEGBUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306282 | |
Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-22-6 | |
Record name | NSC174871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.